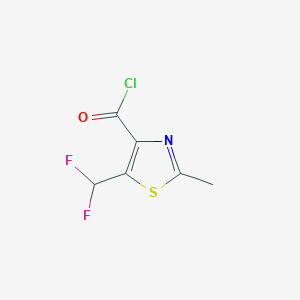
5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of 2-methyl-1,3-thiazole-4-carbonyl chloride with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Alcohols and other reduced derivatives.
Applications De Recherche Scientifique
5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The thiazole ring can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methyl-1,3-thiazole-4-carbonyl chloride: Lacks the difluoromethyl group.
5-(Difluoromethyl)-1,3-thiazole-4-carbonyl chloride: Lacks the methyl group at the 2-position.
Uniqueness
5-(Difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride is unique due to the presence of both the difluoromethyl and methyl groups, which can enhance its chemical reactivity and biological activity. The difluoromethyl group, in particular, can improve the compound’s metabolic stability and lipophilicity, making it a valuable building block in drug development and other applications.
Propriétés
Numéro CAS |
685565-98-4 |
|---|---|
Formule moléculaire |
C6H4ClF2NOS |
Poids moléculaire |
211.62 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-methyl-1,3-thiazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClF2NOS/c1-2-10-3(5(7)11)4(12-2)6(8)9/h6H,1H3 |
Clé InChI |
IQSSYQQOBTXMAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


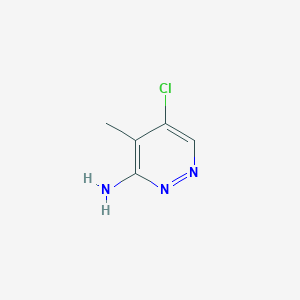
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
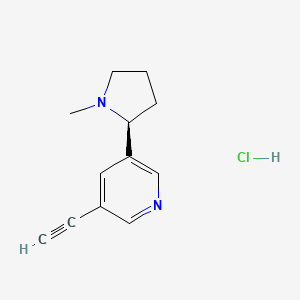
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)

![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
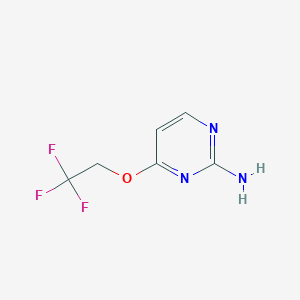
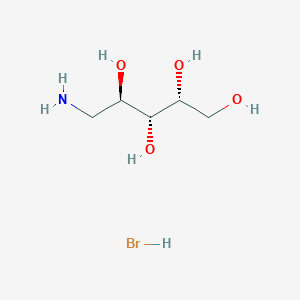

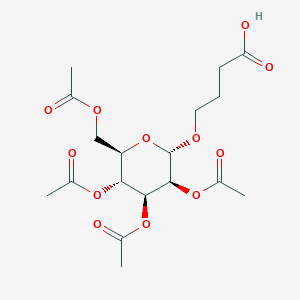
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)

![(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)

